2,4-dichloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

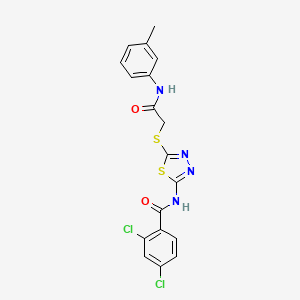

Structurally, it features a benzamide core substituted with 2,4-dichloro groups and a 1,3,4-thiadiazole ring linked via a sulfur-containing side chain to a meta-tolylamino (m-tolylamino) moiety.

Properties

IUPAC Name |

2,4-dichloro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2S2/c1-10-3-2-4-12(7-10)21-15(25)9-27-18-24-23-17(28-18)22-16(26)13-6-5-11(19)8-14(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNSUUHIEFVZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and molecular docking studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring and subsequent modifications to introduce the dichloro and benzamide moieties. The compound is typically synthesized through reactions involving hydrazine derivatives and thioketones under controlled conditions to achieve high yields and purity.

Biological Activity Overview

The compound exhibits significant biological activity against various targets, particularly in enzyme inhibition. The following sections detail its specific activities and findings from relevant studies.

Enzyme Inhibition

-

Anti-α-glucosidase Activity :

The structure-activity relationship (SAR) studies reveal that the presence of the dichloro substituent enhances the inhibitory effect compared to other derivatives lacking this group .

Compound IC50 (µM) 2,4-Dichloro-N-(5-(...) 39.6 ± 1.4 Reference Compound A 62.9 ± 0.3 Reference Compound B 42.6 ± 0.9 - Dihydrofolate Reductase (DHFR) Inhibition :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly affect the biological activity:

- Substituents : Introduction of halogens (e.g., chloro groups) enhances activity compared to unsubstituted compounds.

- Positioning : The positioning of substituents on the aromatic ring plays a crucial role; for instance, moving from para to ortho positions can lead to a drastic change in inhibitory potency.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Diabetes Management : A study demonstrated that this compound effectively reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity.

- Cancer Research : Preliminary findings suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-thiadiazole-benzamide derivatives, focusing on synthesis, substituent effects, and biological activities.

Structural Analogues and Substituent Variations

Key differences among analogues lie in the substituents on the benzamide, thiadiazole, and side-chain moieties. These variations significantly influence solubility, bioavailability, and target affinity.

Key Observations :

- Side-Chain Modifications: The m-tolylamino group (target) may offer better lipophilicity than phenylamino (compound 4) or thiazolylamino (compound in ), influencing membrane permeability.

- Biological Activity : Compounds like 7d with thiophene substituents exhibit pro-apoptotic effects, suggesting that heteroaromatic side chains enhance anticancer activity .

Spectroscopic and Crystallographic Characterization

Analogous compounds were characterized using:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, thiol-containing intermediates (e.g., 5-mercapto-1,3,4-thiadiazole derivatives) are reacted with α-chloroacetamide analogs under reflux in anhydrous acetone with potassium carbonate as a base . Isolation often involves filtration, solvent concentration, and recrystallization (ethanol or acetic acid). Yield optimization requires precise stoichiometry (2:1 molar ratio of thiol to chloroamide) and reflux duration (3–6 hours). Impurities are minimized using column chromatography (silica gel, chloroform:acetone eluent) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1670 cm⁻¹) and thiadiazole C-S bonds (~1120–1130 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.0 ppm) and methyl groups in the m-tolyl moiety (δ 2.3–2.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~168–170 ppm) .

- X-Ray Diffraction : Resolves bond angles and crystallinity. Co-crystallization with solvents (e.g., acetic acid) improves diffraction quality. Space groups like P212121 (orthorhombic) are common for similar analogs .

Q. How can researchers assess the compound’s in vitro biological activity, and what assays are recommended?

- Methodological Answer : Cytotoxicity is evaluated via MTT assays using cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values are calculated using dose-response curves (1–100 µM range). Molecular docking (AutoDock Vina) predicts binding to targets like pyruvate:ferredoxin oxidoreductase (PFOR), with validation via enzyme inhibition assays (NADH consumption monitored at 340 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics. Solutions include:

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Solubility Enhancement : Use co-solvents (DMSO:PBS) or nanoformulations (liposomes) .

- Toxicity Profiling : Compare in vitro IC₅₀ values with in vivo maximum tolerated dose (MTD) in rodent models .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the m-tolyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Side Chain Variations : Substitute the thioether linkage with sulfoxide/sulfone to improve metabolic resistance .

- Bioisosteres : Replace the benzamide with heterocyclic carboxamides (e.g., pyridine) to modulate lipophilicity (logP) .

Q. What experimental designs are critical for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure initial reaction rates under varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and enthalpy changes .

- Mutagenesis : Engineer PFOR mutants (e.g., Cys → Ser) to identify critical binding residues .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Methodological Answer :

- Degradation Pathways : Monitor via HPLC-MS under accelerated conditions (40°C/75% RH). Hydrolysis at the amide bond is a common issue.

- Stabilizers : Add antioxidants (BHT) or store in amber vials under inert gas (argon) .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.